molecular formula C15H19NO B12908788 3,4-Dimethyl-5-[5-methyl-2-(propan-2-yl)phenyl]-1,2-oxazole CAS No. 61314-48-5

3,4-Dimethyl-5-[5-methyl-2-(propan-2-yl)phenyl]-1,2-oxazole

Cat. No.: B12908788
CAS No.: 61314-48-5
M. Wt: 229.32 g/mol
InChI Key: BSFCGENFECVOIN-UHFFFAOYSA-N
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Description

5-(2-Isopropyl-5-methylphenyl)-3,4-dimethylisoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an isopropyl and a methyl group on the phenyl ring, as well as two methyl groups on the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Isopropyl-5-methylphenyl)-3,4-dimethylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-isopropyl-5-methylphenyl hydrazine with 3,4-dimethyl-2,5-dihydroxyfuran in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(2-Isopropyl-5-methylphenyl)-3,4-dimethylisoxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-(2-Isopropyl-5-methylphenyl)-3,4-dimethylisoxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-Isopropyl-5-methylphenyl)-3,4-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-5-methylphenol:

    4-Chloro-2-isopropyl-5-methylphenol:

    4-Bromo-2-isopropyl-5-methylphenol: This compound has a bromine atom instead of a hydrogen atom on the phenyl ring.

Uniqueness

5-(2-Isopropyl-5-methylphenyl)-3,4-dimethylisoxazole is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61314-48-5

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

3,4-dimethyl-5-(5-methyl-2-propan-2-ylphenyl)-1,2-oxazole

InChI

InChI=1S/C15H19NO/c1-9(2)13-7-6-10(3)8-14(13)15-11(4)12(5)16-17-15/h6-9H,1-5H3

InChI Key

BSFCGENFECVOIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)C2=C(C(=NO2)C)C

Origin of Product

United States

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